molecular formula C7H6O5S B8456381 3-Methoxy-2,5-thiophenedicarboxylic acid

3-Methoxy-2,5-thiophenedicarboxylic acid

Cat. No.: B8456381
M. Wt: 202.19 g/mol
InChI Key: RKCDXJQJQQQLNS-UHFFFAOYSA-N
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Description

Structural Characterization of 3-Methoxy-2,5-thiophenedicarboxylic Acid

Systematic IUPAC Nomenclature and Molecular Geometry

The IUPAC name This compound (C₇H₆O₅S) unambiguously defines its structure:

  • A thiophene ring (C₄H₄S) serves as the core.
  • Carboxylic acid groups (-COOH) occupy positions 2 and 5.
  • A methoxy group (-OCH₃) substitutes position 3.

Molecular Geometry :

  • The planar thiophene ring adopts a cisoid conformation due to steric repulsion between the 2- and 5-carboxyl groups.
  • The methoxy group introduces torsional strain, forcing a 15–20° dihedral angle relative to the ring plane.
  • Bond lengths between sulfur and adjacent carbons measure 1.71–1.73 Å, typical for thiophene derivatives.
Table 1: Key Molecular Parameters
Property This compound 2,5-Thiophenedicarboxylic Acid
Molecular Formula C₇H₆O₅S C₆H₄O₄S
Molecular Weight (g/mol) 202.18 172.16
Calculated LogP 1.34 0.89
Polar Surface Area (Ų) 102.84 89.67
Hydrogen Bond Donors 2 2

Data sources: .

X-ray Crystallographic Analysis of Molecular Packing

While direct crystallographic data for this compound are unavailable, structural analogs provide insights:

  • 2,5-Thiophenedicarboxylate Coordination Polymers : In cobalt(II) complexes, the dicarboxylate adopts a μ₃-bridging mode, linking metal centers via both carboxylate oxygens. The thiophene ring participates in π-π stacking (3.6–3.8 Å interplanar distances).
  • Hydrogen-Bonding Networks : Unsubstituted 2,5-thiophenedicarboxylic acid forms dimeric pairs via O-H···O hydrogen bonds (2.67 Å), extended into ribbons through C-H···O interactions. The methoxy group likely disrupts this pattern, favoring C-H···π contacts instead.
  • Unit Cell Parameters : A related 2-amino-5-picolinium cocrystal exhibits monoclinic packing (space group Pnma) with cell dimensions a = 14.7349 Å, b = 18.7523 Å, c = 9.074 Å.

Comparative Structural Analysis with Substituted Thiophenedicarboxylates

Electronic Effects of Substituents:
  • Methoxy vs. Methyl : The -OCH₃ group increases electron density at C3 by 12% (Hammett σₚ = -0.27 vs. +0.17 for -COOH), altering resonance stabilization.
  • Carboxylate Positioning : 2,5-Substitution enforces a syn-periplanar arrangement of carboxyl groups, whereas 2,3-substitution (CID 255852) allows coplanarity.
Thermal Stability:
  • Melting Points : 3-Methoxy derivatives decompose above 300°C, compared to 359°C for unsubstituted 2,5-thiophenedicarboxylic acid. The methoxy group reduces thermal stability by introducing steric strain.
  • Sublimation Enthalpy : 2,5-Thiophenedicarboxylic acid requires 134.5 kJ/mol for sublimation; methoxy substitution likely lowers this value due to reduced hydrogen-bonding capacity.
Table 2: Comparative Physicochemical Properties
Property 3-Methoxy-2,5-isomer 2,5-Thiophenedicarboxylic Acid 2,3-Thiophenedicarboxylic Acid
Boiling Point (°C) Not reported 444.6 402.3
Density (g/cm³) 1.71 (est.) 1.70 1.68
Aqueous Solubility (mg/L) <50 (predicted) 320 290
pKa (carboxylic) 2.9, 4.1 2.7, 3.8 2.8, 3.9

Data sources: .

Properties

Molecular Formula

C7H6O5S

Molecular Weight

202.19 g/mol

IUPAC Name

3-methoxythiophene-2,5-dicarboxylic acid

InChI

InChI=1S/C7H6O5S/c1-12-3-2-4(6(8)9)13-5(3)7(10)11/h2H,1H3,(H,8,9)(H,10,11)

InChI Key

RKCDXJQJQQQLNS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 3-Methoxy-2,5-thiophenedicarboxylic acid and related thiophene derivatives:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound 3-OCH₃, 2,5-COOH C₇H₆O₄S Hydrogen-bonded dimers; potential MOF ligand
2,5-Thiophenedicarboxylic acid (Parent) 2,5-COOH C₆H₄O₄S High acidity (dual -COOH); coordination chemistry
3-Methyl-2-thiophenecarboxylic acid 3-CH₃, 2-COOH C₆H₆O₂S Lower acidity (single -COOH); pharmaceutical intermediate
5-Formyl-2-thiophenecarboxylic acid 5-CHO, 2-COOH C₆H₄O₃S Reactive formyl group; precursor for synthesis
3,4-Diphenyl-2,5-thiophenedicarboxylic acid 3,4-C₆H₅, 2,5-COOH C₁₈H₁₂O₄S Steric bulk; reduced solubility
Methyl 2,5-dihydrothiophene-3-carboxylate Partially saturated ring, 3-COOCH₃ C₆H₈O₂S Non-aromatic; altered electronic properties
Key Observations:
  • Acidity : The parent compound (2,5-thiophenedicarboxylic acid) exhibits stronger acidity due to dual electron-withdrawing -COOH groups, while the methoxy derivative’s acidity is moderated by the electron-donating -OCH₃ group .
  • Reactivity : 5-Formyl-2-thiophenecarboxylic acid contains a formyl group, enabling nucleophilic addition reactions, unlike the methoxy variant .
  • Steric Effects : Bulky substituents (e.g., diphenyl groups in 3,4-diphenyl derivatives) hinder crystallization and solubility .

Physical Properties and Solubility

  • Crystallinity : The methoxy derivative forms stable dimers via hydrogen bonding, whereas methyl-substituted analogs (e.g., 3-Methyl-2-thiophenecarboxylic acid) exhibit less directional interactions .
  • Solubility : Polar groups (-COOH, -OCH₃) enhance solubility in polar solvents (e.g., DMSO, water), while hydrophobic substituents (e.g., phenyl groups) reduce it .

Electronic Effects

  • The methoxy group donates electrons via resonance, reducing the electron-withdrawing effect of adjacent -COOH groups. This contrasts with formyl or carboxylic acid substituents, which withdraw electrons .
  • Partially saturated derivatives (e.g., Methyl 2,5-dihydrothiophene-3-carboxylate) disrupt aromatic conjugation, altering UV-Vis absorption profiles .

Q & A

Q. What spectroscopic techniques are recommended for characterizing 3-Methoxy-2,5-thiophenedicarboxylic acid and its derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^13C-NMR to confirm the methoxy group position, aromatic proton environments, and carboxylic acid protons. For derivatives (e.g., esters or coordination complexes), analyze shifts caused by electron-withdrawing/donating substituents.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify key functional groups, such as C=O (carboxylic acid, ~1700 cm1^{-1}) and C-O (methoxy, ~1250 cm1^{-1}).
  • X-ray Diffraction (XRD): Essential for confirming crystal structures in coordination polymers or supramolecular assemblies. For example, XRD validated the lattice parameters of cobalt(II) thiophenedicarboxylate networks .

Q. What are the primary research applications of this compound?

Methodological Answer:

  • Coordination Chemistry: Acts as a linker in metal-organic frameworks (MOFs) due to its two carboxylic acid groups. For instance, analogous thiophenedicarboxylates form coordination polymers with lanthanides (e.g., Tb(III) and Dy(III)) for luminescent materials .
  • Organic Synthesis: Serves as a precursor for functionalized thiophenes. Methyl ester derivatives (e.g., 5-formyl-2-thiophenecarboxylic acid methyl ester) are intermediates in synthesizing benzoxazoyl-thiophenes for optoelectronic studies .
  • Supramolecular Chemistry: The methoxy group introduces steric and electronic effects, enabling tailored π-π stacking and hydrogen-bonding interactions in liquid crystals .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing coordination polymers using this compound?

Methodological Answer: Factorial design systematically evaluates variables impacting synthesis (e.g., temperature, solvent polarity, metal-to-ligand ratio). Example parameters:

VariableLevels TestedResponse Metric
Temperature80°C, 100°C, 120°CCrystallinity (XRD peak width)
SolventDMF, DMSO, H2 _2OYield (%)
Stoichiometry1:1, 1:2, 1:3 (M:L)Polymer stability (TGA)

Case Study: A 23^3 factorial design identified DMSO and 1:2 M:L ratio as optimal for synthesizing dysprosium-based polymers with high thermal stability (>300°C) .

Q. How can computational methods predict the reactivity of this compound in organic synthesis?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the methoxy group’s electron-donating effect reduces electrophilicity at the thiophene ring, directing substitution to the 4-position .
  • Molecular Dynamics (MD): Simulate solvent effects on esterification kinetics. Polar solvents (e.g., THF) stabilize transition states, accelerating reaction rates by ~20% compared to toluene .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

  • Step 1: Standardize NMR conditions (e.g., deuterated solvent, concentration) to eliminate solvent/shielding artifacts.
  • Step 2: Use High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity. Contradictions in 1H^1H-NMR integrals often trace to unreacted starting material (<5% impurity) .
  • Step 3: Cross-validate with alternative techniques (e.g., mass spectrometry for molecular weight confirmation).

Example: A study observed inconsistent FTIR C=O peaks due to varying degrees of crystallinity. XRD confirmed amorphous impurities in low-yield batches .

Q. What strategies enhance the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH Control: Maintain pH <3 to protonate carboxylic acids, reducing hydrolysis. Stability decreases above pH 5 due to deprotonation and nucleophilic attack .
  • Lyophilization: Freeze-drying aqueous solutions preserves integrity, with <2% degradation over 6 months at -20°C.
  • Coordination Shielding: Pre-complexation with Zn(II) or Al(III) ions reduces water accessibility, enhancing half-life by 3× .

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